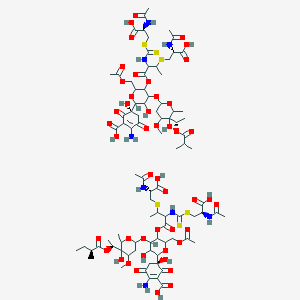
5-Methyl-1H-imidazole-4-carbonitrile
Descripción general
Descripción
“5-Methyl-1H-imidazole-4-carbonitrile” is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . This compound is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
Imidazole derivatives have been synthesized using various methods. One of the methods involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . Another method involves the regiocontrolled synthesis of substituted imidazoles . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1H-imidazole-4-carbonitrile” consists of a five-membered imidazole ring with a methyl group attached to one of the carbon atoms and a carbonitrile group attached to another carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-1H-imidazole-4-carbonitrile” include a molecular weight of 107.11 g/mol. It is a solid at room temperature . The boiling point is 381°C at 760 mmHg .
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antimicrobial Agents
Imidazole derivatives, including 5-Methyl-1H-imidazole-4-carbonitrile, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacteria, fungi, and protozoa. The compound’s ability to interfere with the biosynthesis of nucleic acids and proteins in microorganisms makes it a valuable candidate for developing new antimicrobial drugs .
Agriculture: Fungicides and Pesticides
In the agricultural sector, imidazole compounds are utilized as fungicides and pesticides. Their mechanism involves disrupting the life cycle of plant pathogens, thus protecting crops from diseases. 5-Methyl-1H-imidazole-4-carbonitrile could potentially be synthesized into compounds that serve as protective agents for crops, ensuring food security and sustainability .
Material Science: Corrosion Inhibitors
The chemical structure of 5-Methyl-1H-imidazole-4-carbonitrile allows it to act as a corrosion inhibitor, particularly in metal alloys. It can form a protective layer on the surface of metals, preventing oxidation and degradation. This application is crucial in industries where metal longevity is critical .
Chemical Synthesis: Building Blocks
Imidazole derivatives are pivotal in organic synthesis, serving as building blocks for more complex molecules. 5-Methyl-1H-imidazole-4-carbonitrile can be used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals, dyes, and polymers .
Biological Research: Enzyme Inhibition
In biological research, 5-Methyl-1H-imidazole-4-carbonitrile is explored for its role in enzyme inhibition. It can bind to the active sites of enzymes, modulating their activity. This property is particularly useful in studying metabolic pathways and developing treatments for diseases where enzyme regulation is necessary .
Green Chemistry: Ionic Liquids
The imidazole ring is a component in the synthesis of ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemical devices. 5-Methyl-1H-imidazole-4-carbonitrile could contribute to the development of new, environmentally friendly ionic liquids .
Safety and Hazards
“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Direcciones Futuras
Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole is a core component of several natural products such as histidine, purine, and histamine, suggesting that 5-Methyl-1H-imidazole-4-carbonitrile may influence these biochemical pathways . .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
5-methyl-1H-imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWZZOTTOSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618163 | |
| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108257-41-6 | |
| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)





